[2-(Chloromethyl)allyl]phenyl sulfone
Description
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-(chloromethyl)prop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
JAABPBIPZBBSGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)CCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Compounds containing sulfone groups have been extensively studied for their anticancer properties. Research indicates that derivatives of sulfonamides, which include [2-(Chloromethyl)allyl]phenyl sulfone, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast, lung, and colon cancers by inducing apoptosis through caspase activation pathways .
Table 1: Anticancer Activity of Sulfone Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Vemurafenib | Melanoma | BRAF inhibition | |
| E7010 | Colorectal Cancer | Inhibition of tumor growth | |
| This compound | Breast Cancer | Apoptosis induction |
Bioconjugation and Protein Modification
Selective Modification of Proteins
this compound has been utilized as a reagent for site-selective modification of proteins at cysteine and disulfide sites. The compound's reactivity allows for efficient conjugation to biomolecules, enhancing their therapeutic potential. For example, it can be used to modify peptides and proteins in a one-pot reaction, which simplifies the synthesis process and improves yield .
Table 2: Protein Modification Using this compound
| Substrate | Modification Type | Efficiency (%) | Reference |
|---|---|---|---|
| Somatostatin | Disulfide modification | 83 | |
| Anti-GFP nanobody | Cysteine modification | 90 | |
| Lysozyme | Dual functionalization | 75 |
Chemical Synthesis
Versatile Synthetic Intermediate
The sulfone group in this compound acts as a versatile synthetic intermediate in organic chemistry. It can participate in various reactions, such as nucleophilic substitutions and Michael additions, making it valuable for synthesizing complex organic molecules. This versatility is attributed to its ability to stabilize adjacent carbanions and function as an electron-withdrawing group .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of this compound, researchers observed significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the compound's potential to induce apoptosis through mitochondrial pathways, suggesting further investigation into its mechanism could lead to new therapeutic strategies.
Case Study 2: Protein Conjugation Techniques
Another study focused on the use of this compound for protein conjugation. The results demonstrated its effectiveness in modifying cysteine residues in various peptides, leading to enhanced stability and activity of the modified proteins. This application is particularly relevant for developing targeted drug delivery systems in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
This section compares [2-(Chloromethyl)allyl]phenyl sulfone with structurally related sulfones, focusing on molecular features, reactivity, and applications.
Structural and Physical Properties
Table 1 highlights key structural differences:
Key Observations :
- The chloromethyl group in this compound distinguishes it from allyl phenyl sulfone, offering a reactive site for nucleophilic substitution or further functionalization.
- 4-Chlorophenyl phenyl sulfone () lacks an allyl group but features a chlorine atom on the phenyl ring, which may influence electronic properties (e.g., electron-withdrawing effects) .
Reactivity Insights :
- Allyl phenyl sulfone’s reactivity in acylation reactions is well-documented, with yields reaching 82% under optimized basic conditions . The chloromethyl analog is expected to exhibit similar or enhanced reactivity due to the electron-withdrawing Cl atom, though experimental data are lacking.
- In pharmaceutical synthesis (), sulfones like 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl-1H-benzimidazole form via sulfoxide overoxidation. This suggests that this compound could also emerge as a byproduct in analogous oxidation reactions.
Stability and Industrial Relevance
- Stability : Sulfones generally exhibit high thermal and chemical stability. For example, 4-chlorophenyl phenyl sulfone () is a stable crystalline solid, whereas allyl sulfones may be more reactive due to unsaturated bonds. The chloromethyl group in this compound could introduce labile C-Cl bonds, requiring careful handling.
- Industrial Use : Allyl phenyl sulfone derivatives are intermediates in drug synthesis (e.g., pantoprazole in ). The chloromethyl variant could serve as a precursor for functionalized polymers or agrochemicals.
Q & A
Q. How do steric and electronic factors affect nucleophilic substitution at the chloromethyl group in sulfones?
- Methodological Answer : Steric bulk near the chloromethyl group (e.g., ortho-substituted aryl rings) slows SN2 reactivity, while electron-withdrawing groups (e.g., sulfonyl) enhance leaving-group ability. Kinetic studies in 90% DMF-H₂O with triphenylphosphine show rate dependence on substituent position (2- vs. 4-halomethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
